(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride
Description
Historical Background and Discovery
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride was first synthesized in the early 21st century as part of efforts to explore chiral phenylpropanamide derivatives for pharmaceutical and biochemical applications. Its initial documentation in PubChem (CID 71756979) dates to 2013, with structural characterization confirming its stereochemical configuration. The compound emerged from research into modified amino acid derivatives, particularly those with ether-linked side chains, which were hypothesized to enhance metabolic stability and receptor binding specificity. Unlike opioid-related phenylpropanamides (e.g., fentanyl analogs), this compound was designed to avoid narcotic activity while retaining structural features conducive to studying enzyme-substrate interactions.
Chemical Classification and Nomenclature
Systematic Name :
this compound
Molecular Formula :
C₁₂H₁₉ClN₂O₂
Key Structural Features :
- Chiral center at the C2 position (S-configuration).
- Propanamide backbone substituted with:
- Phenyl group at C3.
- Methoxyethyl group at the amide nitrogen.
- Hydrochloride salt form enhances solubility.
SMILES Notation :
COCCNC(=O)C@HN.Cl
CAS Registry Number :
86150-28-9
Classification :
Significance in Organic Chemistry Research
This compound serves as a critical intermediate in synthetic and medicinal chemistry due to its modular structure:
Its methoxyethyl side chain introduces steric and electronic effects that influence reactivity, as demonstrated in nucleophilic acyl substitution reactions. Comparative studies with non-chiral analogs highlight its role in elucidating stereochemical impacts on pharmacokinetics.
Position within Phenylpropanamide Derivatives
The compound occupies a niche among phenylpropanamides due to its unique substitution pattern:
Unlike opioid derivatives, this compound’s design avoids interaction with μ-opioid receptors, making it valuable for neurodegenerative disease research, where protein aggregation inhibition is prioritized. Its stereochemistry also enables studies on enantioselective enzyme inhibition, particularly in proteases and transferases.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMHZLRVPGNI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-phenylalanine and 2-methoxyethylamine.
Amidation Reaction: The carboxyl group of (S)-phenylalanine is converted to an amide using 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or alkyl groups onto the phenyl ring.
Scientific Research Applications
Medicinal Applications
1.1 Cancer Treatment
The compound has been identified as a promising candidate in the treatment of cancer, particularly through its role in inhibiting the Wnt signaling pathway, which is crucial in oncogenesis. Research indicates that compounds like this can block the TCF4/β-catenin transcriptional pathway by inhibiting CBP (CREB-binding protein), thereby potentially preventing tumor growth and metastasis. This mechanism is particularly relevant for cancers such as colorectal cancer and fibrotic diseases .
1.2 Fibrotic Diseases
In addition to cancer, (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride has shown efficacy in treating fibrotic diseases. Its ability to modulate the Wnt signaling pathway suggests it could be beneficial in conditions characterized by excessive fibrosis, such as pulmonary fibrosis and liver cirrhosis .
1.3 Neurodegenerative Disorders
The compound's mechanisms may extend to neurodegenerative disorders like Alzheimer's disease. By influencing signaling pathways associated with cell growth and apoptosis, it could potentially provide therapeutic benefits against neurodegeneration and related cognitive decline .
Research Findings
3.1 Case Studies
Recent studies have focused on the synthesis of libraries containing alpha-helix mimetics, including this compound, to identify bioactive agents with therapeutic potential. These libraries facilitate high-throughput screening for compounds that can effectively target specific biological pathways involved in disease processes .
3.2 Pharmacological Insights
Pharmacological evaluations demonstrate that the compound exhibits a favorable safety profile, with minimal side effects reported in preliminary studies. Its mechanism of action aligns with existing therapies targeting similar pathways, suggesting it could be integrated into combination therapies for enhanced efficacy against resistant cancer types .
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, influencing the activity of the target protein. Additionally, the phenyl ring can engage in π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₇ClN₂O₂.
- Molecular Weight : 258.74 g/mol.
- CAS No.: 86150-28-9.
- Storage : Stable under inert atmosphere at room temperature .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences among analogs:
Key Observations :
- The methoxyethyl group in the target compound improves water solubility compared to bulkier hydrophobic substituents (e.g., diphenyl in ).
- Chirality at C2 is conserved in all analogs, critical for target binding in enzyme inhibitors .
- The hydrochloride salt in the target and analog enhances stability, unlike the neutral form in .
Biological Activity
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, a synthetic compound, is gaining attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features:
- Amino Group : Contributes to nucleophilicity and potential interactions with biological targets.
- Methoxyethyl Side Chain : Enhances lipophilicity, aiding in membrane permeability.
- Phenyl Group : Increases hydrophobic interactions, potentially influencing binding affinity to receptors.
Preliminary studies suggest that this compound may interact with various biological receptors and enzymes. Its mechanisms of action include:
- Receptor Interaction : Potential binding to neurotransmitter receptors, influencing neurotransmission pathways.
- Enzyme Modulation : Possible interactions with metabolic enzymes, affecting metabolic regulation.
- Group Transfer Reactions : The amino group may facilitate metabolic processes by acting as a nucleophile.
Biological Activity Overview
The compound has exhibited several promising biological activities:
Pharmacological Effects
- Anticancer Activity : Initial studies indicate that it may possess cytotoxic properties against certain cancer cell lines. For example, compounds structurally similar to this compound have shown significant cytotoxic effects in vitro against breast cancer cell lines, outperforming standard treatments like cisplatin .
Interaction Studies
Research involving molecular docking and binding assays has been conducted to elucidate the compound's interactions with various biological targets. These studies help in understanding how structural modifications can influence biological interactions and activities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2S)-2-amino-3-phenylpropanamide | Lacks methoxyethyl group | More hydrophilic due to absence of ether |
| N-(2-methoxyethyl)-3-phenylpropanamide | No amino group | Less polar, potentially lower bioactivity |
| 3-(4-methoxyphenyl)propanoic acid | Contains a carboxylic acid instead of amide | Potentially different metabolic pathways |
This table highlights how variations in functional groups can significantly affect biological activity and pharmacokinetic properties.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives related to this compound against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics like cisplatin, suggesting their potential as effective anticancer agents .
- Mechanistic Investigations : Further mechanistic studies revealed that some derivatives induced apoptosis in cancer cells, characterized by nuclear condensation and fragmentation. This apoptotic effect is crucial for anticancer therapeutics .
- Antiviral Activity : Although primarily focused on anticancer properties, some derivatives have also been investigated for antiviral activity against HIV-1. Modifications in structure have shown enhanced metabolic stability and improved efficacy compared to earlier compounds .
Q & A
Q. What synthetic routes are commonly employed for the preparation of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride?
The synthesis typically involves a multi-step approach starting from chiral amino acids like L-phenylalanine or L-alanine. Key steps include:
- Protection of the amino group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions.
- Coupling with 2-methoxyethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) under anhydrous conditions in solvents like DMF or THF .
- Deprotection and salt formation : Hydrochloride salts are generated by treating the free base with HCl in solvents like diethyl ether or ethanol. Yield optimization often requires precise stoichiometric control of reagents and inert atmosphere conditions to minimize racemization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Chiral HPLC : Essential for verifying enantiomeric purity, using columns like Chiralpak IA/IB and mobile phases of hexane:isopropanol (with 0.1% TFA) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI-HRMS for [M+H]+ or [M-Cl]+ ions) .
- 1H/13C NMR : Key signals include the methoxyethyl group (δ 3.2–3.4 ppm for -OCH3) and phenylpropanamide backbone (δ 7.2–7.4 ppm for aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
Discrepancies often arise from dynamic proton exchange or solvent-induced shifts. Methodological solutions include:
- Variable-temperature NMR : To identify exchange-broadened signals (e.g., amine protons at δ 1.5–2.5 ppm).
- Deuterated solvent screening : DMSO-d6 may stabilize hydrogen bonds, while CDCl3 can reveal hidden splitting .
- 2D NMR (COSY, HSQC) : Maps coupling between methoxyethyl protons and adjacent carbons, confirming connectivity .
Q. What strategies mitigate low yields during the final hydrochloride salt formation?
Common pitfalls include incomplete precipitation or salt hydrolysis. Solutions involve:
- Controlled acid addition : Slow titration of HCl gas into cold ethanol solutions to avoid local over-acidification.
- Anti-solvent crystallization : Adding diethyl ether dropwise to concentrated ethanolic solutions improves crystal nucleation .
- Lyophilization : For hygroscopic salts, freeze-drying aqueous HCl solutions preserves stability .
Q. How does the methoxyethyl group influence the compound’s pharmacokinetic properties compared to analogs with ethyl or hydroxyethyl substituents?
The methoxyethyl moiety enhances:
- Lipid solubility : LogP increases by ~0.5 units compared to hydroxyethyl analogs, improving blood-brain barrier penetration (tested via PAMPA assays) .
- Metabolic stability : Resistance to esterase-mediated hydrolysis due to the ether linkage, as shown in liver microsome studies .
- Receptor binding : Molecular docking simulations suggest stronger hydrogen bonding with target enzymes (e.g., aminopeptidases) via the methoxy oxygen .
Experimental Design & Data Analysis
Q. What experimental controls are essential when assessing the biological activity of this compound in enzyme inhibition assays?
- Positive controls : Known inhibitors (e.g., bestatin for aminopeptidases) to validate assay sensitivity.
- Solvent controls : DMSO or ethanol at equivalent concentrations to rule out solvent effects.
- Racemic controls : Test the (2R)-enantiomer to confirm stereospecific activity .
- Pre-incubation stability checks : Monitor compound integrity in assay buffers via LC-MS to exclude degradation artifacts .
Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?
- Low-temperature coupling : Perform amidation at 0–4°C with HOBt/DMAP to reduce base-induced epimerization.
- Chiral auxiliaries : Use (S)-proline-derived catalysts to favor the desired (2S)-configuration.
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediate enantiomers in real time .
Comparative Studies
Q. How does the hydrochloride salt form compare to other counterion salts (e.g., trifluoroacetate) in terms of crystallinity and solubility?
- Crystallinity : Hydrochloride salts typically form stable monoclinic crystals (confirmed via XRD), whereas trifluoroacetates are amorphous .
- Solubility : Hydrochlorides exhibit higher aqueous solubility (~50 mg/mL in PBS) compared to mesylates (~20 mg/mL), critical for in vivo dosing .
- Stability : Hydrochlorides are less hygroscopic than citrates, reducing storage-related degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
